[1-(2-Methylpropyl)pyrazol-3-yl]methanamine;dihydrochloride
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Overview
Description
“[1-(2-Methylpropyl)pyrazol-3-yl]methanamine” is a compound with the CAS Number: 1342673-85-1 . It has a molecular weight of 153.23 . The compound is a liquid at room temperature and is stored at 4 degrees Celsius .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “[1-(2-Methylpropyl)pyrazol-3-yl]methanamine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “[1-(2-Methylpropyl)pyrazol-3-yl]methanamine” comprises a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The InChI code for the compound is1S/C8H15N3/c1-7(2)6-11-8(5-9)3-4-10-11/h3-4,7H,5-6,9H2,1-2H3
. Physical and Chemical Properties Analysis
“[1-(2-Methylpropyl)pyrazol-3-yl]methanamine” is a liquid at room temperature . It has a molecular weight of 153.23 . The compound is stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
The compound has been involved in studies for the ambient-temperature synthesis of novel pyrazole derivatives. An example includes the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, demonstrating the compound's utility in organic synthesis (Becerra, Cobo, & Castillo, 2021).
It plays a role in the formation of Co(II) complexes, where different pyrazol-1-yl methanamine derivatives are used to synthesize monomeric four-coordinated and five-coordinated complexes, indicating its potential in coordination chemistry and catalysis (Choi et al., 2015).
Potential Biological and Pharmacological Applications
Pyrazole derivatives, including compounds related to [1-(2-Methylpropyl)pyrazol-3-yl]methanamine;dihydrochloride, have been studied for their potential in treating Alzheimer's disease, showing properties as acetylcholinesterase and monoamine oxidase inhibitors (Kumar et al., 2013).
Research on derivatives of pyrazol-1-yl pyridine has shown applications in creating luminescent lanthanide compounds for biological sensing, highlighting the compound's relevance in bioanalytical chemistry (Halcrow, 2005).
Materials Science and Catalysis
Studies involving thiophene derivatives substituted with pyrazolyl groups, related to the compound , have been conducted. These studies focus on the synthesis and characterization of these derivatives, which could be relevant in materials science (Khan et al., 2015).
The compound has been used in the synthesis and characterization of pyrazolo[1,2-a]pyridazinium salts, a new heteroaromatic system, indicating its potential in developing novel organic materials (Voshula et al., 1990).
In the realm of catalysis, related pyrazole derivatives have been explored in the selective hydroxylation of alkanes, demonstrating the compound's utility in catalytic processes (Sankaralingam & Palaniandavar, 2014).
Mechanism of Action
Target of Action
Pyrazole derivatives are known to exhibit a wide spectrum of biological properties and have been found in various therapeutic areas .
Mode of Action
Pyrazole derivatives are known to interact with their targets leading to various biological effects . For instance, some pyrazole derivatives can inhibit the production of certain enzymes, leading to a decrease in inflammation .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antifungal, and antibacterial effects .
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or in contact with skin . It can also cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions for “[1-(2-Methylpropyl)pyrazol-3-yl]methanamine” and similar compounds could involve further exploration of their potential applications in various fields of science, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .
Properties
IUPAC Name |
[1-(2-methylpropyl)pyrazol-3-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-7(2)6-11-4-3-8(5-9)10-11;;/h3-4,7H,5-6,9H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPKIDCDVSUATO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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